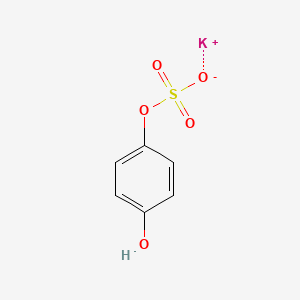

Potassium 4-(sulfooxy)phenolate

説明

特性

CAS番号 |

37067-27-9 |

|---|---|

分子式 |

C6H5KO5S |

分子量 |

228.27 g/mol |

IUPAC名 |

potassium 4-sulfooxyphenolate |

InChI |

InChI=1S/C6H6O5S.K/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 |

InChIキー |

KYQHUXZXYUBUPX-UHFFFAOYSA-M |

正規SMILES |

C1=CC(=CC=C1O)OS(=O)(=O)O.[K] |

他のCAS番号 |

37067-27-9 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Potassium 4-nitrophenyl sulfate chemical properties and structure

Technical Monograph: Potassium 4-Nitrophenyl Sulfate (p-NPS)

Executive Summary

Potassium 4-nitrophenyl sulfate (p-NPS; CAS 6217-68-1) is the industry-standard chromogenic substrate for the quantitative assessment of arylsulfatase activity. Its utility spans from fundamental microbiological characterization to high-throughput screening (HTS) in drug discovery, particularly for lysosomal storage disorders and hormone-dependent cancers. This guide provides a rigorous examination of its physicochemical properties, reaction mechanisms, and validated experimental protocols.

Chemical & Physical Characterization

p-NPS is a potassium salt of the sulfuric acid mono-ester of 4-nitrophenol. It is designed to be stable in aqueous solution at neutral pH but labile under specific enzymatic catalysis.

Table 1: Physicochemical Profile

| Property | Specification |

| IUPAC Name | Potassium (4-nitrophenyl) sulfate |

| CAS Number | 6217-68-1 |

| Molecular Formula | |

| Molecular Weight | 257.26 g/mol |

| Appearance | White to faint yellow crystalline powder |

| Solubility | Water: ~50 mg/mL; slightly soluble in ethanol |

| Stability | Stable at -20°C for >2 years.[1] Hydrolyzes spontaneously at high temperatures or extreme pH. |

| Absorbance ( | Substrate: <300 nm (Colorless) Product (p-Nitrophenolate): 405–410 nm (Yellow) |

Mechanistic Principles

The utility of p-NPS relies on the specific hydrolysis of the sulfate ester bond by arylsulfatases (EC 3.1.6.1). The reaction is "quenched-flow" in nature: the enzymatic cleavage often occurs at acidic or neutral pH (where the product is colorless), but detection requires an alkaline shift to ionize the leaving group.

Mechanism of Action

-

Enzymatic Hydrolysis: The sulfatase enzyme attacks the sulfur atom, releasing sulfate and 4-nitrophenol.

-

Chromogenic Shift: 4-nitrophenol (

) exists as a colorless phenol at acidic pH. Upon addition of a strong base (NaOH or

Figure 1: Reaction mechanism showing the enzymatic hydrolysis followed by the pH-dependent chromogenic shift.

Experimental Protocol: Arylsulfatase Assay

Expert Insight: A common error in this assay is measuring absorbance without raising the pH. The extinction coefficient of the protonated phenol is negligible at 405 nm. You must quench with base to quantify activity accurately.

Reagents Preparation

-

Substrate Solution: 5–10 mM p-NPS in deionized water. (Prepare fresh; avoid heating).

-

Assay Buffer: 0.1 M Acetate (pH 5.0) or Tris-HCl (pH 7.5), optimized for the specific sulfatase isoform.

-

Stop Solution: 1 N NaOH or 1 M

.

Step-by-Step Workflow

-

Equilibration: Pre-warm 80 µL of Assay Buffer and 20 µL of Enzyme Sample at 37°C for 5 minutes.

-

Initiation: Add 100 µL of Substrate Solution to the mixture.

-

Incubation: Incubate at 37°C for 10–60 minutes (ensure linear range).

-

Termination: Add 1.0 mL of Stop Solution. The mixture should turn yellow immediately if activity is present.

-

Quantification: Measure Absorbance at 405 nm (

) against a reagent blank (Buffer + Substrate + Stop Solution, no enzyme).

Calculation

Calculate enzyme activity using the Beer-Lambert Law:

-

: Extinction coefficient of p-nitrophenolate (

- : Path length (1 cm).

- : Incubation time (min).

Figure 2: Standardized workflow for discontinuous arylsulfatase activity assay.

Applications in Drug Development

High-Throughput Screening (HTS)

p-NPS is the substrate of choice for screening inhibitors of Steroid Sulfatase (STS) , a target in hormone-dependent breast cancer. Inhibitors prevent the conversion of inactive sulfated steroids into active estrogens.

-

Protocol Adaptation: For 96-well plates, scale down volumes (e.g., 50 µL reaction + 100 µL Stop Solution).

Microbiome Toxicology

Bacterial arylsulfatases in the gut can reactivate sulfated drugs or toxins (e.g., converting detoxified xenobiotics back into carcinogens). p-NPS assays differentiate between "sulfatase-positive" and "sulfatase-negative" strains in pharmacokinetic studies.

Diagnostic Biomarkers

While synthetic, p-NPS mimics natural sulfated glycosaminoglycans. It is used to diagnose Metachromatic Leukodystrophy (MLD) by measuring Arylsulfatase A deficiency in leukocytes.

Safety & Handling (SDS Highlights)

-

Hazards: p-NPS is generally low toxicity but acts as a mild irritant. The product, p-nitrophenol, is toxic and a skin irritant.

-

Storage: Store at -20°C. Protect from light and moisture.

-

Disposal: Solutions containing p-nitrophenol must be disposed of as hazardous chemical waste, not down the sink.

References

- Roy, A. B. (1953). The sulphatase of ox liver. 1. The complex nature of the enzyme. Biochemical Journal, 53(1), 12–15.

- Dodge, G. R., & Baum, H. (1961). The preparation and properties of p-nitrophenyl sulphate. Biochemical Journal, 78(3), 560–564.

Sources

p-Nitrophenyl Sulfate (pNPS): A Technical Guide to its History and Application as a Chromogenic Arylsulfatase Substrate

Executive Summary

The study of sulfatases, a ubiquitous class of enzymes responsible for the hydrolysis of sulfate esters, is fundamental to understanding numerous biological processes, from lysosomal degradation pathways to hormone regulation. The development of a simple, reliable, and quantitative assay is the cornerstone of this research. This technical guide provides an in-depth exploration of p-nitrophenyl sulfate (pNPS), the most widely adopted chromogenic substrate for arylsulfatase activity measurement. We will delve into the historical context of its development, the biochemical principles underpinning its use, and a detailed, field-proven protocol for its application. This document is intended for researchers, scientists, and drug development professionals who require both a conceptual understanding and a practical methodology for the robust measurement of arylsulfatase activity.

The Genesis of a Chromogenic Substrate: Rationale and Historical Context

The scientific imperative to quantify enzyme activity has always driven the search for substrates that yield easily detectable products. Before the widespread adoption of chromogenic substrates, arylsulfatase activity was often measured by quantifying the inorganic sulfate released, a cumbersome and less sensitive process. The innovation of p-nitrophenyl sulfate (pNPS) lay in its elegant design: the substrate itself is colorless, but its enzymatic hydrolysis by an arylsulfatase liberates the p-nitrophenol (pNP) moiety.[1][2] In an alkaline environment, pNP is deprotonated to the p-nitrophenolate ion, which exhibits a strong, characteristic yellow color. This colorimetric signal is directly proportional to the amount of substrate hydrolyzed, providing a simple and robust method for spectrophotometric quantification.

While the precise "discovery" paper is embedded in the mid-20th-century biochemical literature, its established use is evident in seminal works by the 1970s. For instance, the work of Tabatabai and Bremner in 1970 detailed a standardized method for assaying arylsulfatase activity in soils using pNPS, indicating that by this time, the substrate was already a well-accepted tool in enzymology.[3][4] The choice of pNPS was not arbitrary; it was a deliberate selection based on several key advantages:

-

Simplicity: The assay requires only a spectrophotometer, a common piece of laboratory equipment.

-

Sensitivity: The high molar extinction coefficient of the p-nitrophenolate ion allows for the detection of small amounts of enzymatic activity.

-

Continuous Monitoring (if required): While typically performed as an endpoint assay, the reaction can be monitored kinetically under specific pH conditions.

-

Broad Applicability: pNPS is recognized by a wide range of arylsulfatases from diverse biological sources, including bacteria, fungi, marine invertebrates, and mammals.[1][5][6]

The Biochemical Principle: Enzymatic Hydrolysis of pNPS

Arylsulfatases (EC 3.1.6.1) are a class of sulfohydrolase enzymes that catalyze the hydrolysis of a sulfate ester bond on an aromatic ring.[7] The reaction with p-nitrophenyl sulfate is a classic example of this catalytic function. The enzyme facilitates the nucleophilic attack of a water molecule on the sulfur atom of the sulfate group, leading to the cleavage of the S-O bond. This releases a phenol and a sulfate ion.

The overall reaction is as follows:

p-Nitrophenyl sulfate + H₂O ---(Arylsulfatase)--> p-Nitrophenol + Sulfate (HSO₄⁻)

The utility of the assay hinges on the spectral properties of the p-nitrophenol product. At acidic or neutral pH, pNP is protonated and largely colorless. By stopping the reaction with a strong base (e.g., NaOH), the pH is raised significantly, causing the phenolic hydroxyl group to deprotonate. This forms the p-nitrophenolate ion, which is a resonance-stabilized chromophore that strongly absorbs light in the 400-420 nm range.

Caption: Standard experimental workflow for the pNPS arylsulfatase assay.

Step-by-Step Methodology

-

Prepare pNPS Working Solution: Dilute the 100 mM pNPS stock solution in the assay buffer to a final working concentration. A typical final concentration in the assay is 5-10 mM. For this protocol, prepare a 40 mM working solution (this will be diluted 4-fold in the final reaction volume to 10 mM).

-

Set up the Assay Plate:

-

Test Wells: Add 90 µL of assay buffer and 50 µL of the diluted enzyme preparation.

-

Enzyme Blank: Add 140 µL of assay buffer and 50 µL of the diluted enzyme preparation (no substrate will be added).

-

Substrate Blank: Add 90 µL of assay buffer and 50 µL of the same buffer used to dilute the enzyme (no enzyme).

-

-

Pre-incubation: Equilibrate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the Reaction: Add 50 µL of the pNPS working solution to the "Test Wells" and "Substrate Blank" wells. Do not add substrate to the "Enzyme Blank" wells. Mix gently.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The time should be within the linear range of the reaction, which should be determined empirically.

-

Stop the Reaction: Terminate the reaction by adding 50 µL of 0.5 M NaOH to all wells. The solution in the wells containing hydrolyzed pNPS will turn yellow.

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader. [8]

Self-Validating Systems: Essential Controls

For the results to be trustworthy, every assay must include the following controls:

-

Enzyme Blank: This control accounts for any intrinsic absorbance of the enzyme preparation at 405 nm.

-

Substrate Blank (No-Enzyme Control): This is critical to measure the rate of spontaneous, non-enzymatic hydrolysis of pNPS under the assay conditions. [9]A high value in this control would invalidate the results.

Quantitative Analysis and Data Interpretation

The activity of the enzyme is calculated using the Beer-Lambert law (A = εcl), which relates absorbance to the concentration of the product.

Step 1: Correct the Absorbance

Corrected Absorbance = (Absorbance of Test Well) - (Absorbance of Enzyme Blank) - (Absorbance of Substrate Blank)

Step 2: Calculate the Concentration of p-Nitrophenol (pNP)

Concentration (mol/L) = Corrected Absorbance / (ε × l)

-

A is the corrected absorbance.

-

ε (epsilon) is the molar extinction coefficient for p-nitrophenol at 405 nm at alkaline pH. This value is 18,500 M⁻¹cm⁻¹ . [8]* l is the path length of the light through the solution in cm. For many 96-well plates, the path length for a 250 µL volume is approximately 0.7 cm, but this should be verified for the specific plate and reader used. If using a 1 cm cuvette, l = 1.

Step 3: Calculate Enzyme Activity

Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Activity (U/mL) = [ (pNP concentration in mol/L) × (Total Assay Volume in L) ] / [ (Incubation Time in min) × (Volume of Enzyme in mL) ] × 10⁶ µmol/mol

Kinetic Characterization of Arylsulfatases using pNPS

For researchers in drug development and enzyme mechanism studies, determining the kinetic parameters—the Michaelis constant (Km) and maximum velocity (Vmax)—is essential. This is achieved by measuring the initial reaction rate at various concentrations of pNPS and fitting the data to the Michaelis-Menten equation. The Km value reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate.

The table below summarizes kinetic parameters reported for different arylsulfatases using pNPS, illustrating the diversity among these enzymes.

| Enzyme Source | Arylsulfatase Type | Optimal pH | Km (mM) | Vmax or Specific Activity | Reference |

| Aerobacter aerogenes | Bacterial | 7.1 | 1.03 | 75.73 µM/min (Kcat) | [3] |

| Helix pomatia | Molluscan | ~8.0 | - | Studied for mechanism | [1][10][11][12] |

| Human | Arylsulfatase K (ARSK) | 4.6 | - | Activity demonstrated | [8] |

| Pseudomonas aeruginosa | Bacterial | 8.8 | - | Highest activity with pNPS | [6] |

Broader Context and Biological Significance

While pNPS is an artificial substrate, the assays developed around it are crucial for studying the function of sulfatases in their native biological contexts. Deficiencies in human lysosomal sulfatases lead to a group of severe genetic disorders known as lysosomal storage diseases (e.g., Metachromatic Leukodystrophy from Arylsulfatase A deficiency). The pNPS assay provides a primary tool for diagnosing these conditions and for screening potential therapeutic compounds that might enhance or restore enzyme activity.

Caption: Role of pNPS assay in studying biological sulfatase function.

Conclusion

p-Nitrophenyl sulfate represents a landmark in the history of enzymology. Its development transformed arylsulfatase research by providing a simple, sensitive, and broadly applicable tool for quantitative analysis. From fundamental mechanistic studies to the diagnosis of human diseases and the screening of new drugs, the assay based on this chromogenic substrate remains an indispensable technique. Its enduring legacy is a testament to the power of elegant chemical design in solving complex biological problems.

References

-

Stawoska, I., Gawęda, S., Bielak-Lakomska, M., Brindell, M., Lewiński, K., Laidler, P., & Stochel, G. (2010). Mechanistic studies of the hydrolysis of p-nitrophenyl sulfate catalyzed by arylsulfatase from Helix pomatia. Journal of Coordination Chemistry, 63(14-16), 2660-2671. [Link]

-

Stawoska, I., Gawęda, S., Bielak-Lakomska, M., Brindell, M., Lewiński, K., Laidler, P., & Stochel, G. (2010). Mechanistic studies of the hydrolysis of p-nitrophenyl sulfate catalyzed by arylsulfatase from Helix pomatia. Taylor & Francis Online. [Link]

-

Stawoska, I., et al. (2010). Mechanistic studies of the hydrolysis of p-nitrophenyl sulfate catalyzed by arylsulfatase from Helix pomatia. ResearchGate. [Link]

-

Stawoska, I., et al. (2010). Mechanistic studies of the hydrolysis of p-nitrophenyl sulfate catalyzed by arylsulfatase from Helix pomatia. Semantic Scholar. [Link]

-

Elsgaard, L., Andersen, G. H., & Eriksen, J. (2002). Measurement of arylsulphatase activity in agricultural soils using a simplified assay. Soil Biology & Biochemistry, 34(1), 79-82. [Link]

-

Various Authors. Substrates used for the determination of arylsulfatase activity. ResearchGate. [Link]

-

Sardiello, M., et al. (2005). Arylsulfatase K, a Novel Lysosomal Sulfatase. Journal of Biological Chemistry, 280(48), 40143-40148. [Link]

-

Various Authors. Humic-arylsulfatase activity in Pugwash soil using p-nitrophenol sulfate as the substrate. ResearchGate. [Link]

-

Usui, T., et al. (1990). Enzymatic synthesis of p-nitrophenyl 3(5)-O-beta-N-acetylglucosaminyl-alpha-maltopentaoside by lysozyme; a novel substrate for human amylase assay. Biochimica et Biophysica Acta, 1035(1), 90-6. [Link]

-

Various Authors. Synthesis of meta-nitrophenyl sulfate, ortho-nitrophenyl sulfate, and chemical structures of commercially available para-nitrophenyl sulfate. ResearchGate. [Link]

-

Gardner, T. G., & Senwo, Z. N. (2019). Enzymatic Hydrolysis of an Organic Sulfur Compound. Advances in Enzyme Research, 7(1). Citing Tabatabai, M.A. and Bremner, J.M. (1970). Scientific Research Publishing. [Link]

-

Whalen, J. K., & Warman, P. R. (1996). Arylsulfatase activity in soil and soil extracts using natural and artificial substrates. ResearchGate. [Link]

-

Wikipedia. Arylsulfatase. [Link]

-

Le-Huu, P., et al. (2022). New Bacterial Aryl Sulfotransferases: Effective Tools for Sulfation of Polyphenols. ACS Catalysis, 12(1), 539-551. [Link]

-

Various Authors. Humic-arylsulfatase activity in Acadia soil using p-nitrophenol sulfate as the substrate. ResearchGate. [Link]

-

Wills, L. P., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(9), 158971. [Link]

-

Tabatabai, M. A., & Bremner, J. M. (1970). Arylsulfatase Activity of Soils. Scilit. [Link]

-

Beil, S., et al. (1995). Purification and Characterization of the Arylsulfatase Synthesized by Pseudomonas aeruginosa PAO During Growth in Sulfate-Free Medium. Journal of Bacteriology, 177(13), 3649-3656. [Link]

-

Various Authors. The lipase assay using p-nitrophenyl butyrate. ResearchGate. [Link]

-

Houser, J., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Molecules, 27(9), 2656. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Tabatabai, M.A. and Bremner, J.M. (1970) Arylsulfatase Activity of Soils. Soil Science Society of America Journal, 34, 225-229. - References - Scientific Research Publishing [scirp.org]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Arylsulfatase - Wikipedia [en.wikipedia.org]

- 8. Arylsulfatase K, a Novel Lysosomal Sulfatase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

High-Throughput Screening for Sulfatase Inhibitors: A Colorimetric pNPS Assay Protocol

Abstract

This Application Note details a robust, cost-effective, and scalable protocol for screening sulfatase inhibitors using the chromogenic substrate p-nitrophenyl sulfate (pNPS). While fluorescence-based methods exist, the pNPS assay remains the gold standard for primary screening due to its low cost, minimal interference from autofluorescent compounds, and direct stoichiometric readout. This guide focuses on the critical pH-dependent "stop-and-read" mechanism required to maximize signal-to-noise ratios (S/N) and ensure high Z' factors (>0.5) in a 384-well format.

Introduction & Assay Principle

Sulfatases (e.g., Steroid Sulfatase [STS], Arylsulfatases A/B) are pivotal enzymes in hormone-dependent cancers and lysosomal storage diseases. They catalyze the hydrolysis of sulfate ester bonds.

The pNPS assay relies on the hydrolysis of colorless p-nitrophenyl sulfate to p-nitrophenol (pNP) and inorganic sulfate.

-

The Critical pH Switch: The enzymatic reaction typically occurs at a neutral or acidic pH (pH 5.0–7.5), depending on the specific sulfatase isoform. However, the product, pNP, is colorless in its protonated form. It only exhibits strong absorbance (λmax ~405 nm) when ionized to the p-nitrophenolate anion under alkaline conditions (pH > 8.5).

-

Implication for HTS: This assay must be run as an endpoint assay. A basic "Stop Solution" serves two purposes: it terminates the enzymatic reaction and develops the yellow color for quantification.

Diagram 1: Assay Mechanism & pH Dependency

Caption: The pNPS hydrolysis pathway requires a pH shift to visualize the p-nitrophenolate product.

Materials & Reagents

| Component | Specification | Notes |

| Substrate | p-Nitrophenyl Sulfate (pNPS) Potassium Salt | Store at -20°C. Prepare fresh. Unstable in solution over long periods. |

| Enzyme | Recombinant Sulfatase (e.g., Human STS, Arylsulfatase A) | Titrate activity to ensure linear range (aim for <10% substrate conversion). |

| Assay Buffer | 20 mM Tris-HCl, pH 7.4 (for STS) or 0.1 M Acetate, pH 5.8 (for Arylsulfatase) | Include 0.01% Triton X-100 to prevent enzyme adsorption to plates. |

| Stop Solution | 1.0 M NaOH or 1.0 M Na₂CO₃ | Strong base is required to shift pH > 10. |

| Positive Control | Irosustat (STX64) | Potent irreversible STS inhibitor. Use at 1 µM for 100% inhibition control. |

| Plates | 384-well clear flat-bottom microplates | Polystyrene, non-binding surface recommended. |

Protocol Development (The "Why")

Before launching a full HTS campaign, three parameters must be defined to ensure data validity.

A. Enzyme Titration & Linearity

-

Objective: Determine the enzyme concentration that produces a linear signal over time without depleting the substrate.

-

Method: Test enzyme concentrations (e.g., 1 nM to 100 nM) over 60 minutes.

-

Selection: Choose a concentration where the signal is 0.5–1.0 OD units at the endpoint and the curve is linear (

). Avoid "hook effects" caused by substrate depletion.

B. Km Determination[1]

-

Objective: Set substrate concentration to the

value to balance signal intensity and sensitivity to competitive inhibitors. -

Method: Titrate pNPS (0 to 10 mM) with fixed enzyme. Plot Velocity vs. [S] and fit to Michaelis-Menten.

-

Standard: For STS, the

for pNPS is typically 1–5 mM. Running at

C. DMSO Tolerance

-

Objective: Ensure the solvent vector does not denature the enzyme.

-

Method: Measure activity in 0% to 10% DMSO.

-

Limit: Most sulfatases tolerate up to 2-5% DMSO. Keep final HTS concentration <1%.

High-Throughput Screening Protocol (384-Well)

This protocol is designed for a 384-well format with a final reaction volume of 40 µL.

Diagram 2: HTS Workflow

Caption: Step-by-step workflow for the 384-well pNPS sulfatase inhibition assay.

Detailed Steps:

-

Compound Plating:

-

Dispense 100 nL of test compounds (10 mM in DMSO) into assay wells using an acoustic dispenser (e.g., Echo) or pin tool.

-

Controls:

-

Columns 1-2 (Min Signal): 100 nL DMSO + 1 µM Irosustat (or Enzyme-free buffer).

-

Columns 23-24 (Max Signal): 100 nL DMSO only.

-

-

-

Enzyme Addition:

-

Dilute Sulfatase to 2x the desired final concentration in Assay Buffer.

-

Dispense 20 µL of 2x Enzyme into all wells (except "No Enzyme" controls if used).

-

Centrifuge plate (1000 rpm, 1 min) to ensure mixing.

-

Pre-incubation: Incubate for 15 minutes at Room Temperature (RT). Crucial for identifying slow-binding inhibitors.

-

-

Substrate Initiation:

-

Prepare pNPS at 2x

concentration in Assay Buffer. -

Dispense 20 µL of 2x pNPS into all wells.

-

Final Volume during reaction = 40 µL.

-

-

Incubation:

-

Seal plate to prevent evaporation.[1]

-

Incubate at 37°C for 30–60 minutes (time determined in linearity studies).

-

-

Termination & Development:

-

Remove seal.

-

Dispense 40 µL of 1M NaOH (or Na₂CO₃) to all wells.

-

Note: This doubles the volume (Total = 80 µL) and raises pH > 10. Bubbles are fatal to absorbance readings; centrifuge plate (1500 rpm, 2 min) to remove bubbles.

-

-

Readout:

-

Read Absorbance at 405 nm on a microplate reader (e.g., EnVision, PHERAstar).

-

Data Analysis & Validation

A. Quality Control (Z' Factor)

Calculate the Z' factor for every plate to validate assay performance.

- : Mean signal of DMSO controls (High Activity)

- : Mean signal of Inhibitor controls (Low Activity)

-

Acceptance Criteria: A Z' > 0.5 is required for a robust HTS assay.[2][3]

B. % Inhibition Calculation

C. Hit Selection

-

Primary Hit Cutoff: Typically set at Mean(Max) - 3*SD. Often >50% inhibition is used as a threshold.

-

Counter-Screening: pNPS is a generic substrate. Hits must be counter-screened against other sulfatases (selectivity) and in the absence of enzyme (to rule out compound intrinsic absorbance at 405 nm).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Signal (Max) | pH not basic enough | Ensure Stop Solution is 1M NaOH. Final pH must be > 9.0. |

| High Background (Min) | Spontaneous hydrolysis | Prepare pNPS fresh. Keep substrate solution on ice before use. |

| High Variation (CV%) | Bubbles in wells | Centrifuge plates after adding Stop Solution. Use a surfactant (Triton X-100). |

| Compound Precipitation | Low solubility | Check compounds for turbidity. Lower final compound concentration. |

| "Negative" Inhibition | Compound autofluorescence | Some compounds absorb at 405 nm. Run a "compound only" control plate. |

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

-

Nussbaumer, P., & Billich, A. (2004). Steroid sulfatase inhibitors. Medicinal Research Reviews. Link

-

Stanway, S. J., et al. (2006). Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor. Clinical Cancer Research. Link

-

BenchChem. Application Note: High-Throughput Screening of Lipase Inhibitors with p-Nitrophenyl Myristate (Analogous pNP methodology). Link

-

New England Biolabs (NEB). p-Nitrophenyl Phosphate (pNPP) Assay Protocol (Phosphatase/Sulfatase analog). Link

Sources

Application Note: Differential Measurement of Arylsulfatase A and B Activity in Biological Samples

Abstract

This application note provides a comprehensive standard operating procedure (SOP) for the quantification and differentiation of Arylsulfatase A (ARSA) and Arylsulfatase B (ARSB) activities in human leukocytes and dried blood spots (DBS). While both enzymes hydrolyze sulfate esters, their clinical significance differs profoundly: ARSA deficiency leads to Metachromatic Leukodystrophy (MLD), while ARSB deficiency causes Mucopolysaccharidosis VI (Maroteaux-Lamy Syndrome).

This guide details two primary methodologies: the classic Colorimetric Assay (Baum method modified) for robust, general laboratory use, and the Fluorometric Assay for high-sensitivity applications. Crucially, it addresses the "Pseudodeficiency" pitfall and provides a self-validating logic for distinguishing isozymes using selective inhibition.

Part 1: Biological Context & Assay Logic

The Enzymatic Challenge

Arylsulfatases (EC 3.1.6.8) are lysosomal enzymes that hydrolyze sulfate groups from sulfated glycolipids and glycosaminoglycans.

-

ARSA targets cerebroside-3-sulfate (sulfatide).

-

ARSB targets N-acetylgalactosamine-4-sulfate residues.[1]

The Analytical Problem: Synthetic substrates used in vitro (p-Nitrocatechol sulfate or 4-Methylumbelliferyl sulfate) are hydrolyzed by both ARSA and ARSB. Therefore, a "Total Arylsulfatase" measurement is clinically non-specific.

The Solution: Differential Inhibition.[2]

-

ARSA is selectively and potently inhibited by Silver ions (

) . -

ARSB is selectively inhibited by Pyrophosphate or high ionic strength conditions, though it is resistant to Silver.

Mechanism of Action Diagram

The following diagram illustrates the workflow and the differentiation logic required to isolate specific enzyme activities.

Caption: Workflow for differential measurement. Silver Nitrate (

Part 2: Sample Preparation (Critical Variable)

Note: The integrity of the lysosome is the primary source of experimental error. Incomplete lysis results in false negatives.

Protocol: Leukocyte Isolation & Lysis

-

Isolation: Isolate leukocytes from whole blood (EDTA or Heparin tube) using Dextran sedimentation or Red Blood Cell (RBC) Lysis Buffer.

-

Washing: Wash the leukocyte pellet 2x with ice-cold Phosphate Buffered Saline (PBS) to remove plasma sulfatases.

-

Lysis: Resuspend pellet in distilled water (

).-

Method A (Preferred): Sonicate on ice (3 x 10 seconds, 40% amplitude).

-

Method B: Freeze-thaw (3 cycles:

to

-

-

Clarification: Centrifuge at

for 5 minutes at -

Normalization: Mandatory. Measure protein concentration using a BCA Protein Assay. Activity must be reported as nmol/hr/mg protein.[3]

Part 3: Method A - Colorimetric Assay (Modified Baum)

Best for: Routine clinical labs, high substrate availability. Principle: Hydrolysis of p-Nitrocatechol Sulfate (pNCS) yields p-Nitrocatechol, which turns red upon alkalinization.

Reagents

| Reagent | Concentration | Role |

| Substrate | 10 mM pNCS in 0.5M Sodium Acetate (pH 5.[4]0) | Substrate source.[3] |

| Inhibitor | 0.5 mM | Selectively inhibits ARSA. |

| Stop Solution | 1N NaOH | Stops reaction & develops color (chromogen). |

| Standard | 1 mM p-Nitrocatechol | Calibration curve. |

Step-by-Step Protocol

-

Setup: Label tubes for Total , Inhibited (B-Only) , and Blank .

-

Incubation Mix:

-

Total Activity:

Sample + -

Inhibited (ARSB):

Sample + -

Blank:

Water +

-

-

Reaction: Incubate at

for 30 to 60 minutes .-

Expert Tip: If activity is low, incubation can be extended to 3 hours, but linearity must be verified.

-

-

Termination: Add

of 1N NaOH to all tubes. -

Measurement: Read Absorbance at 515 nm .

-

Calculation:

-

Where

is the extinction coefficient of p-Nitrocatechol (approx

-

Part 4: Method B - High-Sensitivity Fluorometric Assay

Best for: Dried Blood Spots (DBS), low-volume samples, or detecting residual activity. Principle: Hydrolysis of 4-Methylumbelliferyl Sulfate (4-MUS) yields 4-Methylumbelliferone (4-MU), which fluoresces at alkaline pH.[5][6]

Reagents

-

Substrate: 5 mM 4-MUS in 0.05 M Sodium Acetate buffer (pH 5.6).

-

Stop Buffer: Glycine-Carbonate Buffer (pH 10.7).[3]

-

Inhibitor:

.

Step-by-Step Protocol

-

Preparation: Dilute leukocyte lysate 1:10 in water (fluorometry is highly sensitive; concentrated protein quenches signal).

-

Reaction:

-

Mix

diluted sample +

-

-

Incubation: Incubate at

for 30 minutes in the dark (4-MU is light sensitive). -

Stop: Add

Glycine-Carbonate Buffer. -

Read: Excitation 365 nm / Emission 450 nm .

-

Validation: Construct a standard curve using free 4-Methylumbelliferone (0 - 1000 pmol).

Part 5: Data Analysis & The "Pseudodeficiency" Trap

Calculating Specific Activity

To derive the specific ARSA activity, use the subtraction method:

Interpretation Guide

| Condition | ARSA Activity | ARSB Activity | Notes |

| Healthy | High | High | Normal range varies by lab; establish local reference. |

| MLD (Disease) | < 10% of Normal | Normal | Confirm with urine sulfatides or genetics. |

| MPS VI | Normal | < 10% of Normal | Clinical presentation: skeletal dysplasia. |

| Pseudodeficiency | 10-20% of Normal | Normal | CRITICAL: Patient is healthy. Low activity is an in vitro artifact of a specific polymorphism (e.g., N350S). |

Expert Note on Pseudodeficiency: Approximately 15-20% of the population carries a pseudodeficiency allele. If ARSA activity is low (but not zero), do not diagnose MLD based solely on this assay. You must validate with:

-

Urine Sulfatide levels (Elevated in MLD, Normal in Pseudodeficiency).

-

Molecular Sequencing (ARSA gene).[7]

Part 6: Troubleshooting & Quality Control

Self-Validating Checks

-

The "Blank" Correction: Always include a sample blank where the substrate is added after the stop solution. This accounts for intrinsic sample color/fluorescence.

-

Linearity Check: For every new batch of samples, run a time-course (15, 30, 60 min) on one healthy control. If the reaction is not linear, your substrate is limiting or product inhibition is occurring.

-

Inhibition Efficiency: The

treated sample should retain roughly 30-50% of total activity (representing the ARSB fraction) in a normal patient. If the Ag-treated sample drops to 0%, your ARSB is inactive or the Ag concentration is too high.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Activity in Control | Substrate degradation | pNCS and 4-MUS hydrolyze spontaneously over time. Make fresh substrate. |

| High Background | Non-enzymatic hydrolysis | Check incubator temperature; ensure Stop Solution is added immediately. |

| Inconsistent Replicates | Particulate interference | Centrifuge samples hard ( |

| Low Protein Yield | Incomplete Lysis | Increase sonication power or add 0.1% Triton X-100 (Note: Triton may affect fluorescence, validate first). |

References

-

Baum, H., Dodgson, K. S., & Spencer, B. (1959).[8][9] The assay of arylsulphatases A and B in human urine.[7][10] Clinica Chimica Acta, 4(3), 453-455.[8][9]

-

Dubois, G., Turpin, J., & Baumann, N. (1976).[11] P-Nitrocatechol sulfate for arylsulfatase assay: detection of metachromatic leukodystrophy variants.[7][11][12] Advances in Experimental Medicine and Biology, 68, 233-237.[11]

-

Chang, P. L., Rosa, N. E., & Davidson, R. G. (1981).[13] Differential assay of arylsulfatase A and B activities: a sensitive method for cultured human cells.[13] Analytical Biochemistry, 117(2), 382-389.[13]

-

Hong, X., et al. (2020). Leukocyte and Dried Blood Spot Arylsulfatase A Assay by Tandem Mass Spectrometry.[14][15][16][17] Analytical Chemistry, 92(9), 6341-6348.[14]

-

Worthington Biochemical Corporation. Arylsulfatase Enzyme Properties and Assay.

Sources

- 1. Quantification of arylsulfatase B activity and diagnosis of Maroteaux-Lamy syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arylsulphatases A and B in human diploid fibroblasts: differential assay with 4-methylumbelliferylsulphate and AgNO3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. mdpi.com [mdpi.com]

- 5. A fluorogenic substrate for the continuous assaying of aryl sulfatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mayocliniclabs.com [mayocliniclabs.com]

- 8. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Measurement of Leukocyte Arylsulfatase A Activity Using a Natural Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The assay of arylsulphatases A and B in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. P-Nitrocatechol sulfate for arylsulfatase assay: detection of metachromatic leukodystrophy variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metachromatic Leukodystrophy (MLD): Arylsulfatase A Enzyme Analysis | Greenwood Genetic Center [ggc.org]

- 13. Differential assay of arylsulfatase A and B activities: a sensitive method for cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Leukocyte and Dried Blood Spot Arylsulfatase A Assay by Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Leukocyte and Dried Blood Spot Arylsulfatase A Assay by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application of p-nitrophenyl sulfate in clinical diagnostics for enzyme deficiencies

Application Notes & Protocols: p-Nitrophenyl Sulfate in Clinical Diagnostics

A Senior Application Scientist's Guide to Sulfatase Deficiency Screening

Foundational Principles: The Role of Sulfatases and the Diagnostic Power of p-Nitrophenyl Sulfate

Sulfatases are a crucial class of enzymes that catalyze the hydrolysis of sulfate esters from a wide array of biological molecules, including steroids, carbohydrates, and proteins. This function is vital for numerous physiological processes, from cellular degradation pathways within the lysosome to hormone regulation. Genetic defects in sulfatase genes can lead to a group of rare metabolic disorders known as Lysosomal Storage Diseases (LSDs), characterized by the harmful accumulation of undegraded macromolecules within lysosomes.[1][2]

Several of these debilitating disorders can be diagnosed or screened for by measuring the activity of a specific sulfatase enzyme in patient samples. Key examples include:

-

Metachromatic Leukodystrophy (MLD): An autosomal recessive disorder caused by a deficiency of Arylsulfatase A (ARSA).[3][4] This leads to the accumulation of sulfatides, causing progressive destruction of the white matter (demyelination) in the central and peripheral nervous systems.[3][5]

-

X-Linked Ichthyosis (XLI): A genetic skin disorder primarily affecting males, caused by a deficiency of the Steroid Sulfatase (STS) enzyme.[6][7][8] The lack of STS activity results in the accumulation of cholesterol sulfate in the skin, leading to abnormal skin barrier function and characteristic dark, polygonal scales.[8][9]

-

Multiple Sulfatase Deficiency (MSD): A rare, complex disorder where the activities of all known sulfatases are deficient. This condition presents with features of several individual sulfatase deficiencies.[10]

The cornerstone of biochemical diagnosis for these conditions is a robust and reliable enzyme assay. The artificial chromogenic substrate, p-nitrophenyl sulfate (pNPS), and its analogue, p-nitrocatechol sulfate (pNCS), serve this purpose elegantly. These compounds allow for a straightforward colorimetric assay to quantify sulfatase activity.[11]

The Biochemical Mechanism: Visualizing Enzyme Activity

The utility of pNPS and its analogues as diagnostic tools lies in a simple enzymatic reaction that produces a colored product. In its native state, pNPS is colorless. A functional sulfatase enzyme will recognize and cleave the sulfate ester bond. This hydrolysis reaction releases the sulfate group and a chromogenic molecule, p-nitrophenol (pNP) or p-nitrocatechol (pNC).

Under alkaline conditions, which are introduced at the end of the assay using a "stop solution" (e.g., Sodium Hydroxide), the liberated p-nitrophenol is deprotonated to form the p-nitrophenolate ion. This ion has a distinct yellow color. The intensity of this yellow color, which can be precisely measured using a spectrophotometer at approximately 400-420 nm, is directly proportional to the amount of p-nitrophenol produced and, therefore, to the activity of the sulfatase enzyme in the sample.[12]

Caption: Enzymatic cleavage of pNPS and colorimetric detection.

Detailed Application Protocol: Arylsulfatase A (ARSA) Activity Assay

This protocol provides a validated method for determining ARSA activity in patient-derived leukocyte preparations, a primary diagnostic test for Metachromatic Leukodystrophy.

Expertise & Experience: Rationale Behind the Protocol

-

Sample Choice: Leukocytes (white blood cells) are readily accessible from a whole blood sample and express ARSA, making them a standard clinical sample type.[3][10] Fibroblasts from a skin biopsy are also commonly used.[3]

-

Substrate: While pNPS can be used, p-nitrocatechol sulfate (pNCS) is often the preferred substrate for ARSA assays, as it provides high specificity and sensitivity. The resulting p-nitrocatechol product is measured at 515 nm.

-

pH Optimization: The assay is performed at an acidic pH (typically pH 5.0), which is the optimal pH for lysosomal enzymes like ARSA. This mimics the enzyme's natural environment and ensures maximal catalytic activity.

-

Trustworthiness through Controls: The protocol's reliability hinges on proper controls. A "blank" reaction containing substrate but no enzyme sample is critical to subtract the rate of spontaneous substrate degradation, which can occur.[13] Including known healthy and MLD-patient samples as positive and negative controls, respectively, validates the entire workflow.

Materials & Reagents

| Reagent/Material | Specifications |

| Substrate (pNCS) | p-Nitrocatechol Sulfate, Dipotassium Salt |

| Assay Buffer | 0.5 M Sodium Acetate Buffer, pH 5.0 |

| Stop Solution | 1.0 N Sodium Hydroxide (NaOH) |

| Protein Quantitation | Bradford or BCA Protein Assay Kit |

| Patient Sample | Isolated Leukocyte Pellet |

| Standard | p-Nitrocatechol |

| Equipment | Spectrophotometer or 96-well plate reader, 37°C water bath/incubator, centrifuge |

Experimental Workflow

Caption: Workflow for ARSA enzyme activity measurement.

Step-by-Step Methodology

-

Sample Preparation:

-

Isolate leukocytes from 5-10 mL of sodium heparin-anticoagulated whole blood using standard methods (e.g., dextran sedimentation or Ficoll-Paque gradient).

-

Wash the resulting leukocyte pellet.

-

Resuspend the pellet in a small volume of distilled water and lyse the cells (e.g., through freeze-thaw cycles or sonication) to release the enzymes.

-

Centrifuge to pellet cell debris. The supernatant is the enzyme source.

-

Determine the total protein concentration of the lysate using a Bradford or BCA assay. This is crucial for normalizing enzyme activity.

-

-

p-Nitrocatechol Standard Curve:

-

Prepare a series of dilutions of the p-nitrocatechol standard (e.g., 0, 10, 20, 40, 60, 80 µM) in the assay buffer.

-

Add stop solution to each standard.

-

Read the absorbance at 515 nm.

-

Plot absorbance vs. concentration to generate a standard curve. The slope of this line will be used to convert absorbance readings from the enzyme assay into the amount of product formed.

-

-

Enzyme Reaction:

-

For each sample (patient, controls), set up triplicate reactions in microcentrifuge tubes.

-

Add 50 µL of 0.5 M Sodium Acetate Buffer (pH 5.0).

-

Add 20-50 µg of leukocyte protein lysate. Adjust the volume with distilled water to a consistent total.

-

Prepare a blank for each sample containing lysate and buffer, but add the substrate after the stop solution at the end.

-

Pre-warm the tubes to 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of pre-warmed 10 mM pNCS substrate solution.

-

Incubate at 37°C for a fixed time (e.g., 30 minutes). The incubation time must be within the linear range of the reaction.

-

Stop the reaction by adding 200 µL of 1.0 N NaOH. This will also develop the color.

-

-

Data Acquisition and Analysis:

-

Centrifuge the tubes to pellet any precipitated protein.

-

Transfer the supernatant to a 96-well plate.

-

Measure the absorbance at 515 nm.

-

Subtract the absorbance of the sample blank from the sample reading.

-

Use the standard curve to convert the corrected absorbance into the amount of p-nitrocatechol produced (in nmol).

-

Calculate the enzyme activity using the following formula: Activity (nmol/h/mg) = (nmol of pNC produced) / (Incubation time in hours × mg of protein in reaction)

-

Interpretation of Results and Clinical Considerations

Interpreting the results of a pNPS-based sulfatase assay requires careful consideration of established reference ranges and potential genetic confounders.

| Parameter | Arylsulfatase A (ARSA) | Steroid Sulfatase (STS) |

| Associated Disease | Metachromatic Leukodystrophy (MLD)[14] | X-Linked Ichthyosis (XLI)[7] |

| Typical Sample | Leukocytes, Fibroblasts[3] | Leukocytes, Fibroblasts, Placenta[8] |

| Substrate | p-Nitrocatechol Sulfate (pNCS) | p-Nitrophenyl Sulfate (pNPS) |

| Optimal pH | ~5.0 | ~7.5 - 8.5 |

| Detection Wavelength | 515 nm | 400-420 nm |

| Normal Activity | >62 nmol/h/mg protein (example) | Varies by lab |

| Deficient Activity | <10% of normal mean | Near-zero activity |

| Clinical Caveat | ARSA Pseudodeficiency: Common polymorphism causes low enzyme activity (~10-20% of normal) but is not disease-causing.[5][14] Abnormal results require follow-up with urinary sulfatide analysis or genetic testing.[10] | Carrier Status: Female carriers of XLI typically have reduced but detectable STS activity. |

A profoundly deficient ARSA result is highly indicative of MLD. However, the existence of the ARSA pseudodeficiency allele, which is present in a significant portion of the general population, can lead to reduced enzyme activity in clinically healthy individuals.[4][5][14] Therefore, a low enzyme activity result must be confirmed with supplementary tests, such as measuring the excretion of sulfatides in the urine or performing molecular genetic analysis of the ARSA gene to distinguish true MLD from pseudodeficiency.[10]

For XLI, a near-complete absence of STS activity in a male patient is diagnostic.[6] This straightforward biochemical test provides a definitive diagnosis, often complementing the clinical presentation of the characteristic skin scaling.[8]

References

-

Gieselmann, V., & Zlotogora, J. (1991). An assay for the rapid detection of the arylsulfatase A pseudodeficiency allele facilitates diagnosis and genetic counseling for metachromatic leukodystrophy. Human Genetics, 86(3), 251-255. [Link]

-

Hernandez-Martin, A., & Gonzalez-Sarmiento, R. (2024). X-Linked Ichthyosis. In StatPearls. StatPearls Publishing. [Link]

-

Diociaiuti, A., & El Hachem, M. (n.d.). Steroid Sulfatase Deficiency and X-Linked Ichthyosis. In OMMBID - Online Metabolic and Molecular Bases of Inherited Disease. McGraw Hill Medical. [Link]

-

Fulgent Genetics. (n.d.). Metachromatic Leukodystrophy (MLD): Arylsulfatase A Enzyme Analysis. [Link]

-

James, W. D. (2024). X-Linked Ichthyosis. PubMed. [Link]

-

Orphanet. (n.d.). Recessive X-linked ichthyosis. [Link]

-

Foundation for Ichthyosis & Related Skin Types (FIRST). (n.d.). X-Linked Ichthyosis. [Link]

-

Invitae. (n.d.). Invitae Metachromatic Leukodystrophy Panel. [Link]

-

Mayo Clinic Laboratories. (n.d.). Arylsulfatase A, Leukocytes (ARSAW). [Link]

-

University of Iowa Department of Pathology. (n.d.). Arylsulfatase A, Leukocytes. [Link]

-

Dudek, A., et al. (2010). Mechanistic studies of the hydrolysis of p-nitrophenyl sulfate catalyzed by arylsulfatase from Helix pomatia. Semantic Scholar. [Link]

-

Chen, G., et al. (2009). para-Nitrophenyl Sulfate Activation of Human Sulfotransferase 1A1 Is Consistent with Intercepting the E·PAP Complex and Reformation of E·PAPS. Journal of Biological Chemistry, 284(43), 29330-29338. [Link]

-

ResearchGate. (n.d.). Sulfatase activity as determined by p-nitrophenyl sulfate assay. [Link]

-

Marques, A. R. A., & Saftig, P. (2021). CNS-Targeting Therapies for Lysosomal Storage Diseases: Current Advances and Challenges. Frontiers in Molecular Neuroscience, 14, 639533. [Link]

-

Chen, G., et al. (2009). para-Nitrophenyl sulfate activation of human sulfotransferase 1A1 is consistent with intercepting the E[middle dot]PAP complex and reformation of E[middle dot]PAPS. PubMed. [Link]

-

Gentner, B., et al. (2022). New Indications for Hematopoietic Stem Cell Gene Therapy in Lysosomal Storage Disorders. Frontiers in Immunology, 13, 869485. [Link]

-

Parenti, G., et al. (2021). Gene Therapy for Lysosomal Storage Disorders: Ongoing Studies and Clinical Development. International Journal of Molecular Sciences, 22(16), 8439. [Link]

-

ResearchGate. (2022). I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used?[Link]

-

McCroskey, R., et al. (1982). p-Nitrophenylglycosides as substrates for measurement of amylase in serum and urine. Clinical Chemistry, 28(8), 1787-1791. [Link]

-

SLS Ireland. (n.d.). Potassium 4-nitrophenyl sulfat | N3877-5G | SIGMA-ALDRICH. [Link]

-

Suzhou Highfine Biotech. (2023). In vitro diagnostic reagents - disodium p-nitrophenyl phosphate. [Link]

-

De Pasquale, V., et al. (2022). Therapeutic Approaches in Lysosomal Storage Diseases. International Journal of Molecular Sciences, 23(15), 8219. [Link]

-

Della Valle, A., et al. (2022). Highlights on Genomics Applications for Lysosomal Storage Diseases. Genes, 13(11), 2133. [Link]

-

AARMEDICA. (n.d.). p-Nitrophenyl Phosphate (pNPP) Supplier. [Link]

Sources

- 1. CNS-Targeting Therapies for Lysosomal Storage Diseases: Current Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Metachromatic Leukodystrophy (MLD): Arylsulfatase A Enzyme Analysis | Greenwood Genetic Center [ggc.org]

- 4. Invitae Metachromatic Leukodystrophy Panel | Test catalog | Invitae [invitae.com]

- 5. ARSAW - Overview: Arylsulfatase A, Leukocytes [mayocliniclabs.com]

- 6. X-Linked Ichthyosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. X-Linked Ichthyosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Orphanet: Recessive X-linked ichthyosis [orpha.net]

- 9. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 10. Arylsulfatase A, Leukocytes [healthcare.uiowa.edu]

- 11. medchemexpress.com [medchemexpress.com]

- 12. para-Nitrophenyl Sulfate Activation of Human Sulfotransferase 1A1 Is Consistent with Intercepting the E·PAP Complex and Reformation of E·PAPS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An assay for the rapid detection of the arylsulfatase A pseudodeficiency allele facilitates diagnosis and genetic counseling for metachromatic leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

p-Nitrophenyl glycoside-based enzyme coupled systems for sulfatase analysis.

[1]

Material Selection & Experimental Design

Critical Reagents

| Component | Specific Example (Mucin Degradation) | Function |

| Substrate | p-Nitrophenyl 2-acetamido-2-deoxy-6-O-sulfo- | Mimics sulfated mucin oligosaccharides.[1][3] Resistant to hexosaminidase until desulfated.[1] |

| Helper Enzyme | Cleaves the glycosidic bond after desulfation.[1] Must be used in kinetic excess .[1] | |

| Stop Solution | 0.2 M Glycine-NaOH (pH 10.5) or 1 M Na | Terminates enzyme activity and maximizes pNP extinction coefficient ( |

| Buffer | 50 mM Tris-HCl (pH 7.5) or Acetate (pH 5.[1][2]5) | pH must be optimized for the Sulfatase (the rate-limiting step). |

"Self-Validating" Control System

To ensure scientific integrity, every assay plate must include the following controls:

-

Substrate Blank (No Enzymes): Monitors spontaneous hydrolysis (chemical instability).[1]

-

Helper Specificity Control (No Sulfatase): Contains Substrate + Helper Enzyme.[1] Crucial: Verifies that the Helper Enzyme cannot cleave the sulfated substrate directly.[1] If signal appears here, the Helper Enzyme is promiscuous or contaminated with sulfatase.[1]

-

Product Control (pNP Standard): A standard curve (0–200 µM pNP) to convert Absorbance to Units (µmol/min).

Detailed Protocol: Discontinuous Kinetic Assay

Context: This protocol is optimized for a mucin-desulfating sulfatase (e.g., MdsA from Prevotella) using a discontinuous format. This format is preferred during development to prevent pH mismatch issues between the two enzymes.[1]

Workflow Diagram

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Substrate (10 mM): Dissolve pNP-GlcNAc-6S in water or buffer. Store at -20°C.

-

Helper Enzyme Mix: Dilute

-Hexosaminidase to ~5 U/mL in Assay Buffer. (Ensure this is 100x excess relative to expected Sulfatase activity). -

Assay Buffer: 50 mM Tris-HCl, pH 7.5 (containing 10 mM MgCl

if the sulfatase is metal-dependent).[1]

-

-

Reaction Setup (96-Well Plate):

-

Test Well: 40 µL Buffer + 10 µL Sulfatase Sample.

-

Blank Well: 50 µL Buffer.

-

Helper Control: 40 µL Buffer + 10 µL Inactivated/Null Sample.

-

-

Phase 1: Sulfatase Reaction:

-

Phase 2: Helper Reaction:

-

Add 20 µL Helper Enzyme Mix to all wells.

-

Incubate at 37°C for 15 minutes . (The helper enzyme rapidly converts accumulated intermediate to pNP).[1]

-

-

Termination & Readout:

-

Add 100 µL Stop Solution (0.2 M Glycine-NaOH, pH 10.5).

-

Shake plate for 10 seconds.

-

Measure Absorbance (

) immediately.[1]

-

-

Calculation:

[1][4]-

: Extinction coefficient of pNP (approx 18.5 mM

- : Incubation time of Phase 1 (Phase 2 is assumed instantaneous/in excess).

- : Pathlength (approx 0.6 cm for 200 µL in 96-well plate).

-

: Extinction coefficient of pNP (approx 18.5 mM

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| High Background in Helper Control | Helper enzyme contains trace sulfatase or is non-specific. | Purify helper enzyme (affinity chromatography) or test a different source (e.g., bacterial vs. jack bean). |

| Low Signal in Positive Control | Helper enzyme is rate-limiting.[1] | Increase Helper Enzyme concentration.[1] It must be in kinetic excess ( |

| Non-Linear Time Course | Product inhibition (Sulfate). | Sulfate ions released in Step 1 can inhibit Sulfatase.[1] Keep conversion < 10% or add sulfate scavengers if necessary.[1] |

| Precipitation upon Stop Solution | Protein crash at high pH.[1] | Use 1 M Na |

References

-

Wright, D. P., et al. (2000). "Identification and Cloning of a Mucin-Desulfating Glycosidase (Sulfoglycosidase) from Prevotella Strain RS2."[1] Journal of Bacteriology, 182(11), 3002–3007.[1] Link[1]

-

Willis, C. L., et al. (2008). "A Novel Bacterial Mucinase, Glycosulfatase, Is Associated with Bacterial Vaginosis."[1] Journal of Clinical Microbiology, 46(4), 1346–1351.[1] Link[1]

-

Uzawa, H., et al. (2004). "Sulfatase-catalyzed assembly of regioselectively O-sulfonated p-nitrophenyl alpha-D-gluco- and alpha-D-mannopyranosides."[1][5] Carbohydrate Research, 339(9), 1597-1602.[1][5] Link[1]

-

BenchChem Protocols. "Application Notes for p-Nitrophenyl-β-D-glucopyranoside (pNPG) Assays." BenchChem Technical Guides. Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A novel mechanism for desulfation of mucin: identification and cloning of a mucin-desulfating glycosidase (sulfoglycosidase) from Prevotella strain RS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oiv.int [oiv.int]

- 5. Sulfatase-catalyzed assembly of regioselectively O-sulfonated p-nitrophenyl alpha-D-gluco- and alpha-D-mannopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Continuous Spectrophotometric Assay for Sulfotransferase Activity Using Potassium 4-Nitrophenyl Sulfate

Abstract

Sulfotransferases (SULTs) are a critical class of Phase II metabolic enzymes that catalyze the sulfonation of a wide array of endogenous and xenobiotic compounds, influencing their biological activity and clearance.[1] Traditional methods for assaying SULT activity have heavily relied on radiometric assays using the expensive and short-lived universal sulfo-donor, [³⁵S]3'-phosphoadenosine-5'-phosphosulfate ([³⁵S]PAPS).[1] This application note details a robust, continuous, and non-radioactive coupled-enzyme assay for determining SULT activity. The method leverages potassium 4-nitrophenyl sulfate (pNPS) as a sulfo-donor for an auxiliary enzyme, which regenerates PAPS in situ. The primary SULT activity is stoichiometrically linked to the release of the chromogenic product, 4-nitrophenol (pNP), providing a real-time spectrophotometric readout of enzyme kinetics.[2][3]

Biochemical Principle and Rationale

The study of sulfotransferase kinetics is fundamental to drug development, toxicology, and understanding physiological signaling pathways. The assay described herein circumvents the limitations of radiometric methods by coupling the activity of the primary sulfotransferase of interest (SULT) to a PAPS regeneration system driven by an auxiliary enzyme, such as a recombinant aryl sulfotransferase IV (AST-IV).[1][3]

The process occurs in two concerted enzymatic steps:

-

Primary Reaction (Enzyme of Interest): The SULT under investigation catalyzes the transfer of a sulfuryl group from PAPS to a specific acceptor substrate (e.g., a phenol, alcohol, or amine). This reaction produces the sulfated substrate and the universal by-product, 3'-phosphoadenosine-5'-phosphate (PAP).[4]

-

Coupled Reaction (PAPS Regeneration & Signal Generation): An excess of the auxiliary enzyme (AST-IV) immediately utilizes the generated PAP as a substrate. With potassium 4-nitrophenyl sulfate (pNPS) acting as the sulfuryl group donor, AST-IV transfers the sulfo group to PAP, regenerating the PAPS co-substrate.[1] This reaction releases the phenolate product, 4-nitrophenol (pNP), which is a vibrant yellow compound with a strong absorbance maximum around 405 nm under alkaline conditions.[5]

The key insight is that for every molecule of substrate sulfonated by the primary SULT, one molecule of PAP is produced, leading to the regeneration of one PAPS molecule and the release of one molecule of pNP. Therefore, the rate of pNP formation, monitored as an increase in absorbance at ~405 nm, is directly proportional to the activity of the primary SULT enzyme. This allows for the continuous and real-time measurement of enzyme kinetics.[2]

Figure 1: Mechanism of the pNPS-coupled sulfotransferase assay. The product of the primary SULT reaction (PAP) is the substrate for the auxiliary enzyme, linking the two reactions and generating a continuous colorimetric signal.

Materials and Reagents

Reagent Specifications

| Reagent | Specifications | Typical Storage |

| Potassium 4-Nitrophenyl Sulfate (pNPS) | Purity: ≥98% (TLC).[6] Synonyms: p-Nitrophenyl sulfate potassium salt. | -20°C, protected from light.[7][8] |

| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Lithium or sodium salt hydrate. | -20°C. |

| 3'-phosphoadenosine-5'-phosphate (PAP) | Sodium salt. Required as a substrate for the auxiliary enzyme. | -20°C.[4] |

| Primary SULT Enzyme | Recombinant or purified enzyme of interest. | As per manufacturer's instructions, typically -80°C. |

| Auxiliary Enzyme | Recombinant Aryl Sulfotransferase IV (AST-IV) or similar. | As per manufacturer's instructions, typically -80°C. |

| Acceptor Substrate | Specific substrate for the primary SULT enzyme. | Varies based on substrate properties. |

| Buffer Components | e.g., MES, Potassium Phosphate, Tris-HCl. | Room Temperature. |

Equipment

-

UV-Vis Spectrophotometer or microplate reader capable of reading at 405 nm.

-

Temperature-controlled incubator or water bath (e.g., 37°C).[4]

-

Calibrated pipettes.

-

96-well UV-transparent microplates or quartz cuvettes.

Detailed Experimental Protocol

This protocol provides a framework for determining the kinetic parameters of a target SULT. Final concentrations should be optimized for the specific enzyme system under study.

Step 1: Reagent Preparation

-

Assay Buffer: Prepare a suitable buffer. For many SULTs, a buffer of 50 mM Potassium Phosphate, pH 6.2-7.0, is a good starting point.[4] The final pH is a critical parameter that affects both enzyme activity and the molar absorptivity of the pNP product (see Section 4).

-

pNPS Stock (e.g., 100 mM): Dissolve 25.7 mg of pNPS (MW: 257.26 g/mol ) in 1 mL of deionized water. Store in aliquots at -20°C. pNPS is soluble in water up to 50 mg/mL.[6]

-

PAP Stock (e.g., 10 mM): Prepare a 10 mM stock solution in deionized water. Store in aliquots at -20°C.

-

Acceptor Substrate Stock: Prepare a concentrated stock solution in a suitable solvent (e.g., water, DMSO, ethanol). Ensure the final concentration of the solvent in the assay is low (<1-2%) to avoid enzyme inhibition.

-

Enzyme Preparations: Dilute the primary SULT and auxiliary AST-IV enzymes to a working concentration in Assay Buffer immediately before use. Keep on ice.

Step 2: Assay Setup (96-Well Plate Format)

This setup is for a final reaction volume of 200 µL. Prepare a master mix for all common components to minimize pipetting errors.

-

Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, PAP, pNPS, and the auxiliary enzyme (AST-IV).

-

Aliquot Substrate: To each well, add the required volume of the acceptor substrate at various concentrations (for kinetic analysis) or the potential inhibitor. Add an equivalent volume of solvent to the "no substrate" control wells.

-

Add Master Mix: Add the master mix to all wells.

-

Pre-incubate: Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.[4]

-

Initiate Reaction: Start the reaction by adding the primary SULT enzyme to all wells. Mix gently by pipetting or brief plate shaking.

Example Reaction Composition:

| Component | Stock Conc. | Volume (µL) | Final Conc. | Causality/Rationale |

| Assay Buffer (50 mM K-Phosphate) | - | Up to 200 µL | 50 mM | Maintains optimal pH for enzyme activity. |

| PAP | 10 mM | 2 µL | 100 µM | Substrate for the auxiliary enzyme; must be non-limiting. |

| pNPS | 100 mM | 5 µL | 2.5 mM | Sulfo-donor for the auxiliary enzyme; must be saturating. |

| Auxiliary Enzyme (AST-IV) | Working Stock | 10 µL | Varies | Must be in excess to ensure PAP is immediately converted. |

| Acceptor Substrate | Varies | 10 µL | Varies | The independent variable for kinetic analysis. |

| Primary SULT Enzyme | Working Stock | 10 µL | Varies | Added last to initiate the reaction synchronously. |

| Total Volume | 200 µL |

Step 3: Data Acquisition

Immediately begin monitoring the absorbance at 405 nm every 30-60 seconds for 15-30 minutes using a microplate reader set to the reaction temperature. Ensure the reaction is in the linear (initial velocity) phase.

Step 4: Essential Controls

For a self-validating system, the following controls are mandatory:

-

No Primary SULT Control: Measures the rate of background pNPS hydrolysis by the auxiliary enzyme or non-enzymatic breakdown. This value should be subtracted from all experimental rates.

-

No Acceptor Substrate Control: Measures any substrate-independent activity of the primary SULT.

-

No Auxiliary Enzyme Control: Confirms that the primary SULT cannot directly use pNPS as a substrate. No signal should be generated.

Data Analysis and Interpretation

The rate of pNP formation is calculated using the Beer-Lambert law: A = εcl

Where:

-

A is the change in absorbance at 405 nm.

-

ε (epsilon) is the molar extinction coefficient of p-nitrophenol (M⁻¹cm⁻¹).

-

c is the concentration of p-nitrophenol (M).

-

l is the path length of the light through the solution (cm). For a 200 µL volume in a standard 96-well plate, the path length can be estimated or calibrated, but is often normalized in rate calculations.

Critical Consideration: The pH-Dependence of ε The molar extinction coefficient of pNP is highly dependent on its protonation state, which is governed by pH (pKa ≈ 7.2). The deprotonated p-nitrophenolate ion is intensely yellow, while the protonated form is nearly colorless.[8] This has a profound impact on data calculation.

| pH | Molar Extinction Coefficient (ε) at ~405 nm (M⁻¹cm⁻¹) | Sensitivity |

| 6.0 | ~1,860 | Low |

| 7.0 | ~9,020 | Medium |

| >8.0 | ~18,000 | High |

| (Data adapted from reference) |

Calculation of Reaction Velocity:

-

Determine the rate of absorbance change per minute (ΔAbs/min) from the linear portion of your kinetic trace.

-

Correct this rate by subtracting the rate from the "No Primary SULT" control.

-

Calculate the velocity using the appropriate ε value for your assay pH.

Velocity (mol/min/well) = (ΔAbs/min) / (ε * l)

For kinetic analysis (Km, Vmax), plot the calculated velocities against the corresponding acceptor substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.

Experimental Workflow Diagram

Figure 2: A step-by-step workflow for conducting the coupled sulfotransferase assay, from reagent preparation to final data analysis.

References

-

Thermo Scientific™ Potassium-4-nitrophenyl sulphate 99+%. LabMart Limited. [Link]

-

pH. Journal of Chemical Education. [Link]

-

Cook, P. F., & Chen, G. (2009). para-Nitrophenyl Sulfate Activation of Human Sulfotransferase 1A1 Is Consistent with Intercepting the E·PAP Complex and Reformation of E·PAPS. Journal of Biological Chemistry. [Link]

-

Chapman, E., et al. (2010). Recent advances in sulfotransferase enzyme activity assays. Analytical and Bioanalytical Chemistry. [Link]

-

Recent advances in sulfotransferase enzyme activity assays. ResearchGate. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. neb.com [neb.com]

- 3. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solved The molar extinction coefficient of p-nitrophenol at | Chegg.com [chegg.com]

- 5. brainly.com [brainly.com]

- 6. researchgate.net [researchgate.net]

- 7. ajevonline.org [ajevonline.org]

- 8. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]

Establishing reproducibility and accuracy of the p-nitrophenyl sulfate assay

A Senior Scientist’s Guide to Reproducibility and Accuracy

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Case for pNPS

In the landscape of sulfatase activity quantification, the p-Nitrophenyl Sulfate (pNPS) assay remains the workhorse for kinetic characterization and high-throughput screening, primarily due to its cost-effectiveness and the ubiquity of absorbance plate readers. However, its reliability is frequently compromised by pH-dependent extinction coefficients and spontaneous hydrolysis.

This guide moves beyond basic protocol listing. It establishes a self-validating system for the pNPS assay, comparing it objectively against fluorometric alternatives like 4-Methylumbelliferyl Sulfate (4-MUS) and providing a rigorous framework for accuracy.

Mechanistic Causality & Workflow

To ensure reproducibility, one must understand the chemical causality of the signal. The pNPS assay is not a direct measurement of activity; it is a two-step pH-switch system .

-

Enzymatic Phase (Acidic/Neutral): The sulfatase hydrolyzes the sulfate ester bond of pNPS. The product, p-nitrophenol (pNP), is colorless and protonated at the typical acidic pH optima of lysosomal sulfatases.

-

Detection Phase (Alkaline): The reaction is quenched with a strong base (NaOH or Na₂CO₃). This shifts the pH above the pKa of pNP (pKa ≈ 7.15), deprotonating it to the p-nitrophenolate anion, which exhibits intense yellow absorbance at 405 nm.

Visualization: Reaction & Detection Logic

Caption: The pH-switch mechanism essential for pNPS detection. Signal generation requires pH > 10.0.

Comparative Analysis: pNPS vs. Alternatives

While pNPS is standard, it is not always the superior choice. The following data comparison highlights when to switch to fluorometric (4-MUS) or alternative chromogenic (pNCS) substrates.

Table 1: Performance Benchmarking

| Feature | p-Nitrophenyl Sulfate (pNPS) | 4-Methylumbelliferyl Sulfate (4-MUS) | p-Nitrocatechol Sulfate (pNCS) |

| Detection Mode | Absorbance (405 nm) | Fluorescence (Ex 360 / Em 450) | Absorbance (515 nm) |

| Sensitivity Limit | ~1-5 µM product | ~0.05-0.1 µM product | ~1-2 µM product |

| Dynamic Range | Linear up to ~2.0 OD | Wider linear range (gain adjustable) | Similar to pNPS |

| Interference Risk | High (Colored compounds/media) | High (Quenching/Autofluorescence) | Moderate (Red-shifted) |

| Cost Efficiency | High (Very low cost/well) | Moderate | Moderate |

| Primary Use Case | Kinetic studies ( | Low-abundance enzymes, cell lysates | Samples with yellow interference |

Expert Insight: Use pNPS for purified enzymes and routine inhibitor screening where signal strength is not limiting. Switch to 4-MUS only when enzyme concentration is < 1 nM or when working with crude lysates where background absorbance at 405 nm is high [1].

Validated Protocol for Reproducibility

Trustworthiness Requirement: This protocol includes built-in checkpoints (CP) to prevent common failures.

Reagents

-

Buffer: 50 mM Sodium Acetate (pH 5.0) or Tris-HCl (pH 7.5), depending on enzyme optimum.

-

Substrate: 10 mM pNPS stock in water (Store at -20°C).

-

Stop Solution: 0.5 M NaOH (Must be fresh; carbonate buffers may not reach pH 10 if acidic buffer volume is high).

-

Standard: p-Nitrophenol (pNP) spectrophotometric standard.

Step-by-Step Workflow

-

Assay Plate Setup:

-

Dispense 80 µL of Assay Buffer containing Sulfatase (or sample) into 96-well clear flat-bottom plate.

-

CP: Include a "Substrate Blank" (Buffer + Substrate, no Enzyme) to account for spontaneous hydrolysis.

-

CP: Include an "Enzyme Blank" (Enzyme + Buffer, no Substrate) if the enzyme sample is colored.

-

-

Reaction Initiation:

-

Add 20 µL of 10 mM pNPS (Final conc: 2 mM).

-

Mix by orbital shaking (300 rpm) for 10 seconds.

-

Incubate at 37°C for 30–60 minutes.

-

-

Termination & Signal Development:

-

Add 100 µL of 0.5 M NaOH to all wells.

-

Critical: Check that the final pH is > 10.0 using pH paper on a dummy well. If pH < 10, the extinction coefficient will drop drastically.

-

-

Quantification:

-

Read Absorbance at 405 nm (A405) within 30 minutes.

-

Subtract the A405 of the Substrate Blank from all test wells.[1]

-

Visualization: Validation Logic

Caption: Operational workflow with the critical pH checkpoint to ensure extinction coefficient stability.

Establishing Accuracy: The Self-Validating System

To claim accuracy, you must move beyond theoretical extinction coefficients (

The pNP Standard Curve (Mandatory)

Do not rely on literature values for

-

Prepare p-Nitrophenol standards: 0, 10, 20, 50, 100, 200 µM in the exact final buffer composition (Assay Buffer + NaOH).

-

Plot A405 vs. Concentration.

-

Acceptance Criteria:

. The slope of this line is your specific conversion factor.

Z' Factor for Screening

If using this assay for drug screening (inhibitors), you must calculate the Z' factor to validate window quality [2].

- : Mean and SD of Positive Control (Enzyme + Substrate).

- : Mean and SD of Negative Control (No Enzyme or Inhibited).

-

Target: Z' > 0.5 indicates a robust assay.

Spontaneous Hydrolysis Correction

pNPS is prone to non-enzymatic hydrolysis over time.

-

Correction: Always subtract the absorbance of the Substrate Blank (incubated alongside samples) from the Test Sample.

-

Storage: If the background A405 of the stock substrate exceeds 0.2, discard and prepare fresh pNPS.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Signal | pH < 10 after stop | Increase concentration of NaOH (e.g., to 1 M). |

| High Background | Substrate decomposition | Prepare fresh pNPS; store at -20°C in dark. |

| Precipitation | Enzyme/Protein crash | Use Na₂CO₃ instead of NaOH; add 0.1% Triton X-100. |

| Non-Linear Rates | Substrate depletion | Ensure <10% substrate conversion; dilute enzyme. |

References

-

Comparison of fluorometric and spectrophotometric assays. Source: National Institutes of Health (NIH) / PubMed Title:A comparison of the sensitivity and specificity of enzyme immunoassays and time-resolved fluoroimmunoassay URL:[Link]

-

Assay Validation Standards. Source: National Institutes of Health (NIH) / Assay Guidance Manual Title:Assay Validation for Drug Discovery URL:[Link]

-

Extinction Coefficient Dependence. Source: Journal of the Chemical Society of Pakistan Title:Coefficients for p-Nitrophenol: pH and Temperature Dependence URL:[Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。